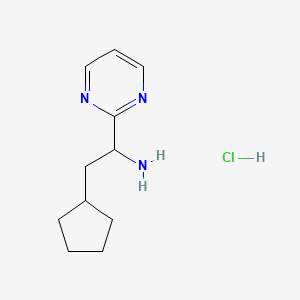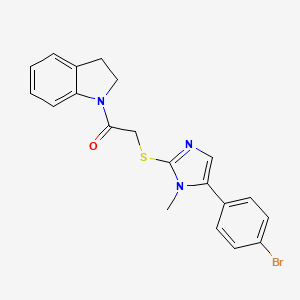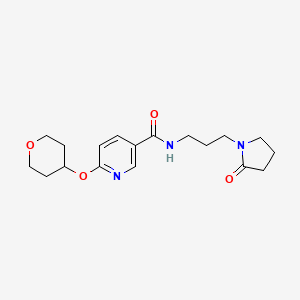
N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and is involved in various biological processes. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. For instance, nicotinamide derivatives have been shown to be active against pellagra, a disease caused by vitamin B3 deficiency .
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve various chemical reactions, as seen in the study of N-1-Naphthyl-3-oxobutanamide, which reacts with different reagents to yield a variety of pyridine and thieno[2,3-b]pyridine derivatives . Although the specific synthesis of "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is not detailed in the provided papers, similar synthetic pathways may be employed, involving amide bond formation, oxidation, and substitution reactions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be analyzed using various spectroscopic techniques. For example, the study of N-phenyl-3-pyridinecarboxamide employed vibrational spectroscopy and quantum chemical studies to predict the stable molecular structure and investigate the molecule's bioactivity and nonlinear optical properties . Such analyses can provide insights into the electronic transitions, molecular reactivity, and possible reactive sites of the molecule.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo a range of chemical reactions. The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone involves methylation and oxidation processes . Similarly, the compound of interest may also undergo various chemical transformations, which can be studied to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are crucial for their biological function and pharmaceutical applications. The vibrational spectral analysis of N-phenyl-3-pyridinecarboxamide, for instance, revealed the mesomeric effects of the C=O functional group and provided information on the molecule's reactivity . The physical and chemical properties of "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" would likely include solubility, melting point, and stability, which are important for its potential use in medical applications.
Wissenschaftliche Forschungsanwendungen
Utilization in Mammals, Insects, and Bacteria
The study by Ellinger, Fraenkel, and Abdel Kader (1947) explores the wide range of nicotinamide derivatives and related compounds utilized by mammals, insects, and bacteria. It discusses the biological activities of these compounds, including their role against pellagra and their metabolic pathways in the mammalian body. This foundational understanding of nicotinamide derivatives' biological roles could inform research into similar compounds like the one specified (Ellinger, Fraenkel, & Abdel Kader, 1947).
Coordination Chemistry
Research by Ahuja, Singh, and Rai (1975) on the coordination compounds formed by the interaction of mercury(II) chloride, bromide, cyanide, and thiocyanate with nicotinamide highlights the potential for nicotinamide derivatives in coordination chemistry. These insights could be relevant for exploring coordination chemistry applications of "N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" (Ahuja, Singh, & Rai, 1975).
Metabolic and Biosynthetic Pathways
The work by Matsui et al. (2007) on the metabolic fate of nicotinamide in higher plants, detailing how nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid, provides a basis for understanding the metabolic and biosynthetic pathways that could involve similar compounds. Research into how specific nicotinamide derivatives are metabolized could benefit from such foundational studies (Matsui et al., 2007).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) discuss the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. This suggests potential applications of nicotinamide derivatives, including the specific compound , in materials science, specifically in corrosion inhibition (Chakravarthy, Mohana, & Kumar, 2014).
Eigenschaften
IUPAC Name |
6-(oxan-4-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c22-17-3-1-9-21(17)10-2-8-19-18(23)14-4-5-16(20-13-14)25-15-6-11-24-12-7-15/h4-5,13,15H,1-3,6-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKRCBWPMCSEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopyrrolidin-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
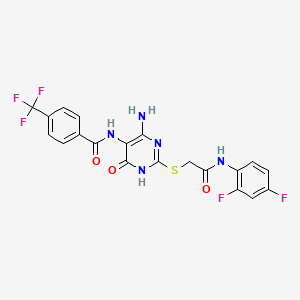
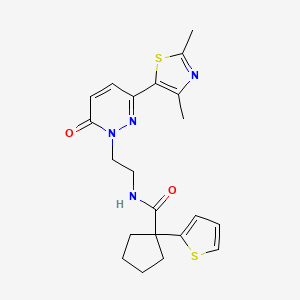

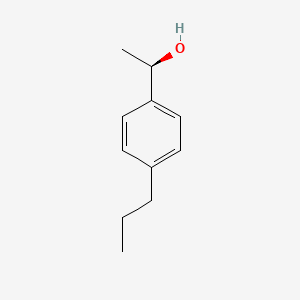


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)
